4-Amino-3-nitrobenzoic acid
Overview
Description
4-Amino-3-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a white crystalline solid known for causing skin, eye, and respiratory irritation . This compound is a derivative of benzoic acid and is widely used in various fields of chemistry, chemical technology, and the food industry .
Mechanism of Action
Target of Action
4-Amino-3-nitrobenzoic acid (4-A3NBA) is a derivative of benzoic acid, which is widely used in various fields of chemistry and chemical technology It has been suggested that it may target the respiratory system .
Mode of Action
The mode of action of 4-A3NBA involves its interaction with its targets, leading to various biochemical changes. The nitro group in 4-A3NBA, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure results in a full positive charge on nitrogen and a half-negative charge on each oxygen . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Biochemical Pathways
4-A3NBA plays an important role in the metabolic pathway . It is used as a substrate for the synthesis of folic acid in bacterial, yeast, and plant species . .
Pharmacokinetics
It is known that the water solubility of nitro compounds like 4-a3nba is low . A saturated solution of nitromethane in water is less than 10% by weight . This could impact the bioavailability of 4-A3NBA.
Result of Action
It is known that 4-a3nba is used in various scientific research applications, including as a substrate for enzymatic reactions and linker in peptide synthesis . It is also known to cause skin, eye, and respiratory irritation .
Biochemical Analysis
Biochemical Properties
4-Amino-3-nitrobenzoic acid is an essential nutrient for many human pathogens and is used as a substrate for the synthesis of folic acid in bacterial, yeast, and plant species . It plays an important role in the metabolic pathway .
Molecular Mechanism
It is known that the compound can interact with other molecules through H-bonds and π•••π interactions
Metabolic Pathways
This compound plays an important role in the metabolic pathway, particularly in the synthesis of folic acid in bacterial, yeast, and plant species
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amino group . Another method includes the nitration of methyl benzoate, followed by hydrolysis . Additionally, oxidative C-C bond cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid has been demonstrated .
Industrial Production Methods: In industrial settings, this compound can be produced by treating benzaldehyde under nitration conditions, which initially converts the aldehyde to the acid . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-nitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst . The amino group can also be oxidized to a nitro group by trifluoroperoxyacetic acid .
Common Reagents and Conditions:
Oxidation: Trifluoroperoxyacetic acid
Reduction: Hydrogen with palladium catalyst
Substitution: Nitrite ions in the presence of cuprous salts
Major Products Formed:
Reduction: this compound to 4-aminobenzoic acid
Oxidation: 4-aminobenzoic acid to 4-nitrobenzoic acid
Scientific Research Applications
4-Amino-3-nitrobenzoic acid is used in various scientific research applications, including:
Comparison with Similar Compounds
4-Amino-3-nitrobenzoic acid can be compared with other similar compounds such as 3-nitrobenzoic acid and 4-aminobenzoic acid.
3-Nitrobenzoic Acid: This compound is about ten times more acidic than benzoic acid due to the electron-withdrawing nitro group.
4-Aminobenzoic Acid: Known for its pharmacological properties, it is used as an acetylcholinesterase inhibitor in the treatment of Alzheimer’s disease and as an ingredient in sunscreens.
Uniqueness of this compound: this compound stands out due to its dual functional groups (amino and nitro), which allow it to participate in a wide range of chemical reactions and applications. Its ability to bind to specific proteins with high affinity makes it a valuable compound in scientific research and potential drug development .
Properties
IUPAC Name |
4-amino-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNAYFWAXZJITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061805 | |
Record name | Benzoic acid, 4-amino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24841362 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1588-83-6 | |
Record name | 4-Amino-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Amino-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001588836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-nitrobenzoic acid | |
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Record name | Benzoic acid, 4-amino-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-amino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.959 | |
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Record name | 4-Amino-3-nitrobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WN3LT7BG2 | |
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